2-Fluorophenethylamine (CAS: 52721-69-4) is a specialized halogenated primary amine that serves as a critical structural building block and functional precursor across materials science, chemical engineering, and medicinal chemistry. Unlike standard aliphatic or unsubstituted aromatic amines, the presence of a highly electronegative fluorine atom at the ortho position of the phenyl ring fundamentally alters the molecule's physicochemical profile. This substitution induces strong stereoelectronic effects—such as F···H intermolecular hydrogen bonding—modulates the basicity (pKa) of the ethylamine side chain, and significantly increases the compound's hydrophobicity [1]. In procurement contexts, 2-fluorophenethylamine is primarily sourced to overcome the stability limitations of unsubstituted phenethylamine in optoelectronic materials, to formulate low-energy water-lean carbon capture solvents, and to serve as a metabolically resistant pharmacophore in advanced drug discovery [2].
Generic substitution of 2-fluorophenethylamine with its non-fluorinated analog, phenethylamine (PEA), or standard industrial amines like monoethanolamine (MEA), routinely fails due to the loss of specific structure-property enhancements. In the synthesis of 2D Ruddlesden-Popper perovskites, unsubstituted PEA lacks the ability to form the tight, fluorine-mediated intermolecular locks required to suppress halide ion migration, leading to rapid device degradation under electrical bias or continuous illumination [1]. For industrial gas scrubbing, replacing 2-fluorophenethylamine with standard hydrophilic amines results in aqueous solvent systems that incur massive parasitic energy penalties during thermal regeneration due to the high latent heat of water vaporization [2]. Furthermore, in pharmaceutical synthesis, omitting the ortho-fluorine removes a critical steric shield, often exposing the resulting active pharmaceutical ingredients to rapid oxidative metabolism and reducing their overall bioavailability [3].
When utilized as an organic spacer cation in 2D perovskite single crystals, 2-fluorophenethylamine (o-F-PEA) dramatically enhances lattice stability compared to standard phenethylamine (PEA). The ortho-fluorine atom shortens the distance between adjacent organic cations, creating strong electrostatic F···H interactions with neighboring benzene rings. This structural locking increases the activation energy for ion migration (AEIM) to 0.94 eV for (o-F-PEA)2PbI4, compared to the significantly lower baseline of ~0.3–0.5 eV typically observed for (PEA)2PbI4 [1].
| Evidence Dimension | Activation Energy for Ion Migration (AEIM) |
| Target Compound Data | 0.94 eV for (o-F-PEA)2PbI4 |
| Comparator Or Baseline | ~0.3–0.5 eV for (PEA)2PbI4 baseline |
| Quantified Difference | >80% increase in activation energy, effectively suppressing halide migration |
| Conditions | 2D perovskite single crystals evaluated under operational bias and continuous illumination |
Procuring 2-fluorophenethylamine over standard PEA is essential for materials scientists aiming to eliminate photocurrent instability and long-term degradation in commercial perovskite photovoltaics.
The suppression of ion migration achieved by substituting PEA with 2-fluorophenethylamine directly translates to superior optoelectronic performance in radiation detectors. Devices fabricated with (o-F-PEA)2PbI4 exhibit a 2-fold reduction in dark current compared to the (PEA)2PbI4 reference. This lowered noise floor enables the quasi-one-dimensional perovskite detector to achieve an ultra-high X-ray sensitivity of 1724.5 μC Gy⁻¹ cm⁻² at an electric field of 1250 V mm⁻¹, maintaining excellent operational stability even under harsh continuous radiation [1].
| Evidence Dimension | Dark Current and X-Ray Sensitivity |
| Target Compound Data | 2-fold reduction in dark current; Sensitivity of 1724.5 μC Gy⁻¹ cm⁻² |
| Comparator Or Baseline | (PEA)2PbI4 reference (2x higher dark current) |
| Quantified Difference | 50% reduction in dark current noise, enabling best-in-class sensitivity |
| Conditions | 2D perovskite single crystal X-ray detectors tested at 1250 V mm⁻¹ under 42.7 keV average X-ray energy |
This quantitative reduction in dark current justifies the higher precursor cost of 2-FPEA for manufacturers developing high-precision medical and industrial X-ray imaging equipment.
In carbon capture and storage (CCS) applications, 2-fluorophenethylamine acts as a highly effective hydrophobic amine. When formulated with an acidic, hydrophobic alcohol (such as octafluoropentanol), it forms a non-aqueous solvent (NAS) system that captures CO2 as a carbamate. Unlike conventional 30 wt% aqueous monoethanolamine (MEA), which suffers from a massive parasitic energy penalty due to water vaporization, the 2-FPEA-based water-lean solvent significantly lowers the heat of absorption. This formulation targets a reduced thermal regeneration energy demand of approximately 2,000 kJ/kg CO2, drastically outperforming the standard aqueous MEA baseline [1].
| Evidence Dimension | Thermal Regeneration Energy Demand |
| Target Compound Data | ~2,000 kJ/kg CO2 (2-FPEA non-aqueous solvent formulation) |
| Comparator Or Baseline | >3,500 kJ/kg CO2 (Standard 30 wt% aqueous MEA) |
| Quantified Difference | ~40% reduction in thermal regeneration energy |
| Conditions | Post-combustion CO2 capture solvent evaluation (absorption/desorption cycling) |
Process engineers must select this specific fluorinated hydrophobic amine to formulate water-lean solvents that bypass the prohibitive reboiler heat duties of traditional aqueous amine scrubbing.
2-Fluorophenethylamine is a preferred organic spacer cation for synthesizing 2D and quasi-2D perovskite solar cells and light-emitting diodes (PeLEDs). Its ability to form F···H intermolecular locks makes it the direct procurement upgrade over phenethylamine (PEA) for research and industrial applications requiring suppressed halide ion migration and extended operational lifetimes under continuous illumination [1].
In the manufacturing of single-crystal perovskite X-ray detectors, 2-FPEA is utilized to minimize baseline noise. By halving the dark current compared to non-fluorinated benchmarks, it enables the production of highly sensitive, stable detectors capable of operating under high electric fields (e.g., 1250 V mm⁻¹) for medical imaging and non-destructive industrial testing [1].
2-FPEA is a critical component in the formulation of advanced non-aqueous, hydrophobic solvents for post-combustion CO2 scrubbing. Chemical process engineers procure this amine to pair with fluorinated alcohols, creating water-lean systems that avoid the high latent heat of vaporization associated with standard aqueous MEA, thereby drastically reducing reboiler heat duty [2].
In medicinal chemistry, 2-fluorophenethylamine is sourced as a specialized building block for synthesizing active pharmaceutical ingredients, such as hypoxia-inducible factor 1α (HIF-1α) inhibitors. The ortho-fluorine substitution is specifically required to sterically block rapid metabolic hydroxylation and to modulate the basicity of the amine, improving the pharmacokinetic profile over unsubstituted analogs [3].
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